Cas no 1515896-10-2 (4-Cyclopropanecarbonyl-2,3,6-trimethylphenol)
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol Chemical and Physical Properties
Names and Identifiers
-
- EN300-1276796
- AKOS019823264
- 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol
- 1515896-10-2
- Methanone, cyclopropyl(4-hydroxy-2,3,5-trimethylphenyl)-
-
- Inchi: 1S/C13H16O2/c1-7-6-11(13(15)10-4-5-10)8(2)9(3)12(7)14/h6,10,14H,4-5H2,1-3H3
- InChI Key: RQRDQYYIESLPFR-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C)C(=C(C)C=1C)O)C1CC1
Computed Properties
- Exact Mass: 204.115029749g/mol
- Monoisotopic Mass: 204.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.150±0.06 g/cm3(Predicted)
- Boiling Point: 375.9±37.0 °C(Predicted)
- pka: 8.94±0.30(Predicted)
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1276796-0.05g |
4-cyclopropanecarbonyl-2,3,6-trimethylphenol |
1515896-10-2 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-1276796-0.1g |
4-cyclopropanecarbonyl-2,3,6-trimethylphenol |
1515896-10-2 | 0.1g |
$640.0 | 2023-05-26 | ||
| Enamine | EN300-1276796-0.25g |
4-cyclopropanecarbonyl-2,3,6-trimethylphenol |
1515896-10-2 | 0.25g |
$670.0 | 2023-05-26 | ||
| Enamine | EN300-1276796-0.5g |
4-cyclopropanecarbonyl-2,3,6-trimethylphenol |
1515896-10-2 | 0.5g |
$699.0 | 2023-05-26 | ||
| Enamine | EN300-1276796-1.0g |
4-cyclopropanecarbonyl-2,3,6-trimethylphenol |
1515896-10-2 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-1276796-2.5g |
4-cyclopropanecarbonyl-2,3,6-trimethylphenol |
1515896-10-2 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-1276796-5.0g |
4-cyclopropanecarbonyl-2,3,6-trimethylphenol |
1515896-10-2 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-1276796-10.0g |
4-cyclopropanecarbonyl-2,3,6-trimethylphenol |
1515896-10-2 | 10g |
$3131.0 | 2023-05-26 | ||
| Enamine | EN300-1276796-50mg |
4-cyclopropanecarbonyl-2,3,6-trimethylphenol |
1515896-10-2 | 50mg |
$348.0 | 2023-10-01 | ||
| Enamine | EN300-1276796-100mg |
4-cyclopropanecarbonyl-2,3,6-trimethylphenol |
1515896-10-2 | 100mg |
$364.0 | 2023-10-01 |
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol
Comprehensive Overview of 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol (CAS No. 1515896-10-2)
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol (CAS No. 1515896-10-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. Its unique molecular structure, featuring a cyclopropanecarbonyl group attached to a trimethylphenol core, makes it a valuable intermediate for synthesizing more complex molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and functional materials.
The compound's CAS number 1515896-10-2 serves as a critical identifier in chemical databases, ensuring accurate referencing in scientific literature and regulatory documents. Its systematic name, 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol, reflects its precise chemical composition, which is essential for reproducibility in synthetic chemistry. The presence of the cyclopropane ring and phenolic moiety contributes to its stability and reactivity, making it a versatile building block for further derivatization.
In recent years, the demand for high-purity chemical intermediates like 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol has surged, driven by advancements in precision medicine and green chemistry. This compound is often explored for its potential role in designing bioactive molecules, particularly in the development of small-molecule therapeutics. Its structural features align with current trends in fragment-based drug design, where modular compounds are used to optimize pharmacological properties.
From a synthetic perspective, CAS 1515896-10-2 is typically prepared through Friedel-Crafts acylation or similar carbonylative coupling reactions. These methods are favored for their efficiency and scalability, which are crucial for industrial applications. The compound's melting point, solubility, and spectroscopic properties (e.g., NMR and IR data) are well-documented, aiding in quality control and characterization.
Environmental and safety considerations are also paramount when working with 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol. While it is not classified as hazardous under standard regulations, proper handling protocols—such as the use of personal protective equipment (PPE) and ventilation systems—are recommended to minimize exposure. This aligns with the broader industry shift toward sustainable laboratory practices and responsible chemical management.
The compound's relevance extends to material science, where its aromatic and carbonyl functionalities enable its use in polymer modification and surface coatings. For instance, it may serve as a precursor for UV-stabilizing additives or cross-linking agents, addressing growing demands for durable materials in automotive and construction sectors.
In summary, 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol (CAS No. 1515896-10-2) represents a multifaceted chemical entity with broad utility across research and industrial domains. Its synthesis, properties, and applications reflect contemporary priorities in innovation-driven chemistry, making it a subject of ongoing exploration and optimization.
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